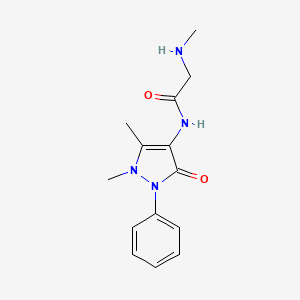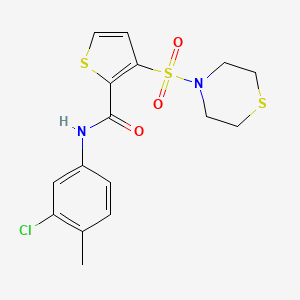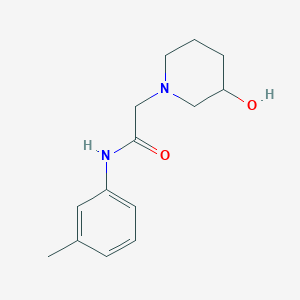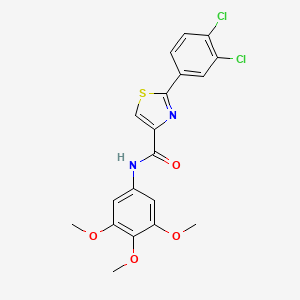
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, also known as DMAPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAPA is a pyrazolone derivative that has been synthesized through various methods, including the reaction between 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid and methylamine.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is not fully understood. However, it has been suggested that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide may act as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been suggested that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has also been found to exhibit antitumor activity in various cancer cell lines. In addition, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been found to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in lab experiments is its unique properties, which make it a useful reagent in the analysis of various compounds. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in scientific research. One potential direction is the development of new compounds based on the structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, which may exhibit improved properties, such as increased potency or selectivity. Another potential direction is the investigation of the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, which may lead to the development of new drugs for the treatment of various diseases. Finally, the use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in combination with other compounds may lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide involves the reaction between 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid and methylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. In addition, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been used as a reagent in the analysis of various compounds, such as amino acids and peptides.
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-13(16-12(19)9-15-2)14(20)18(17(10)3)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTMZNUHFYBTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
![2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)


